Cas no 2137766-05-1 (1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one)

1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one
- 2137766-05-1
- EN300-744950
- 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one
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- Inchi: 1S/C13H15FO2/c1-3-8(2)12(15)11-7-9-5-4-6-10(14)13(9)16-11/h4-6,8,11H,3,7H2,1-2H3
- InChI Key: DLAZWJMVUIZQRR-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1OC(C(C(C)CC)=O)C2
Computed Properties
- Exact Mass: 222.10560788g/mol
- Monoisotopic Mass: 222.10560788g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744950-5.0g |
1-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
2137766-05-1 | 95.0% | 5.0g |
$4309.0 | 2025-03-11 | |
Enamine | EN300-744950-2.5g |
1-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
2137766-05-1 | 95.0% | 2.5g |
$2912.0 | 2025-03-11 | |
Enamine | EN300-744950-0.1g |
1-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
2137766-05-1 | 95.0% | 0.1g |
$1307.0 | 2025-03-11 | |
Enamine | EN300-744950-0.05g |
1-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
2137766-05-1 | 95.0% | 0.05g |
$1247.0 | 2025-03-11 | |
Enamine | EN300-744950-0.25g |
1-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
2137766-05-1 | 95.0% | 0.25g |
$1366.0 | 2025-03-11 | |
Enamine | EN300-744950-0.5g |
1-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
2137766-05-1 | 95.0% | 0.5g |
$1426.0 | 2025-03-11 | |
Enamine | EN300-744950-10.0g |
1-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
2137766-05-1 | 95.0% | 10.0g |
$6390.0 | 2025-03-11 | |
Enamine | EN300-744950-1.0g |
1-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
2137766-05-1 | 95.0% | 1.0g |
$1485.0 | 2025-03-11 |
1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one Related Literature
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one
Professional Introduction to Compound with CAS No. 2137766-05-1 and Product Name: 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one
The compound identified by the CAS number 2137766-05-1 and the product name 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a fluoro-substituted benzofuran moiety, contribute to its unique chemical and pharmacological properties.
Recent studies have highlighted the importance of fluoro-substituted aromatic compounds in drug discovery due to their ability to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The benzofuran scaffold in this compound is particularly noteworthy, as it is frequently employed in the design of bioactive molecules due to its capacity to interact with biological targets in a manner that optimizes therapeutic efficacy. The 7-fluoro group introduces additional electronic and steric effects that can modulate the compound's interactions with biological receptors.
In the context of contemporary pharmaceutical research, compounds like 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one are being explored for their potential applications in treating various diseases. The methylbutanone moiety provides a lipophilic character to the molecule, which is often essential for achieving adequate oral bioavailability. This combination of structural elements makes it a versatile candidate for further development.
One of the most compelling aspects of this compound is its potential as a lead structure for the development of novel therapeutic agents. The fluoro-benzofuran core has been implicated in several pharmacological pathways, including those involved in inflammation, pain management, and neurodegenerative disorders. Researchers are particularly interested in how the fluoro-substitution influences the compound's ability to interact with enzymes and receptors at the molecular level.
The synthesis of 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one involves sophisticated organic chemistry techniques that highlight the ingenuity of modern synthetic methodologies. The introduction of the fluoro-group at the 7-position of the benzofuran ring requires precise control over reaction conditions to ensure high yield and purity. Advances in fluorination chemistry have made it possible to incorporate fluorine atoms into complex molecular frameworks with greater efficiency than ever before.
From a computational chemistry perspective, modeling studies on this compound have revealed insights into its binding mode with potential biological targets. The fluoro-substituent is predicted to play a critical role in stabilizing interactions through both electrostatic and hydrophobic effects. These predictions are supported by experimental data obtained from X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The pharmacokinetic properties of 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one are also under investigation. Preliminary studies suggest that this compound exhibits favorable solubility and stability profiles, which are essential for its development into a viable drug candidate. Additionally, its metabolic pathways are being scrutinized to identify potential liabilities that could affect its clinical utility.
In conclusion, the compound with CAS No. 2137766-05-1 and product name 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, position it as a valuable asset in the quest for novel therapeutic agents. Continued research into this compound will likely yield significant insights into its potential applications in medicine.
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